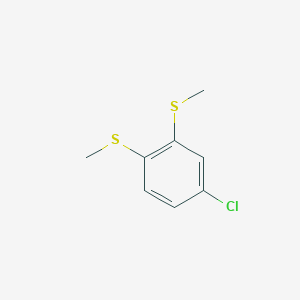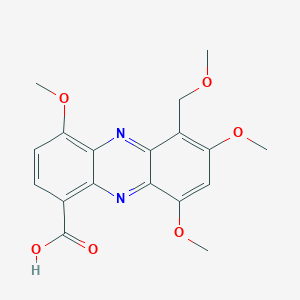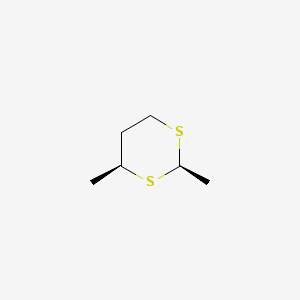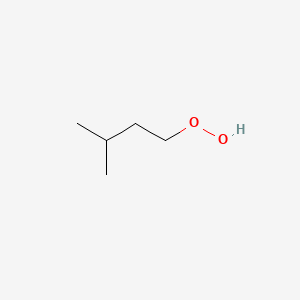
3-Methylbutane-1-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbutane-1-peroxol is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) attached to a 3-methylbutane backbone. Organic peroxides are known for their reactivity and are often used as initiators in polymerization reactions, as well as in various oxidation processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutane-1-peroxol typically involves the reaction of 3-methylbutan-1-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds as follows:
3-Methylbutan-1-ol+H2O2→this compound+H2O
The reaction is usually carried out under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, ensuring a higher yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Methylbutane-1-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often employed.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
科学的研究の応用
3-Methylbutane-1-peroxol has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: Employed in oxidative stress studies to understand the effects of reactive oxygen species on biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems, where the peroxide bond can be cleaved to release active pharmaceutical ingredients.
Industry: Utilized in the synthesis of fine chemicals and as a bleaching agent in the paper and textile industries.
作用機序
The mechanism of action of 3-Methylbutane-1-peroxol involves the cleavage of the peroxide bond (-O-O-), generating free radicals. These free radicals can initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being reacted with.
類似化合物との比較
Similar Compounds
3-Methylbutan-2-ol: An alcohol with a similar carbon backbone but lacks the peroxide group.
3-Methylbutanal: An aldehyde with a similar structure but different functional group.
3-Methylbutane-2,3-diol: A diol with two hydroxyl groups instead of a peroxide group.
Uniqueness
3-Methylbutane-1-peroxol is unique due to its peroxide functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in applications requiring radical initiators or oxidizing agents.
特性
CAS番号 |
33936-17-3 |
|---|---|
分子式 |
C5H12O2 |
分子量 |
104.15 g/mol |
IUPAC名 |
1-hydroperoxy-3-methylbutane |
InChI |
InChI=1S/C5H12O2/c1-5(2)3-4-7-6/h5-6H,3-4H2,1-2H3 |
InChIキー |
JWHBBWNQEOYLPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)

![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
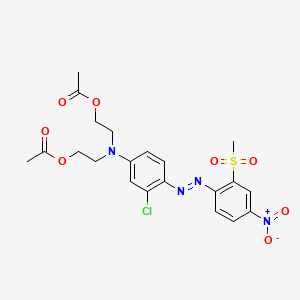
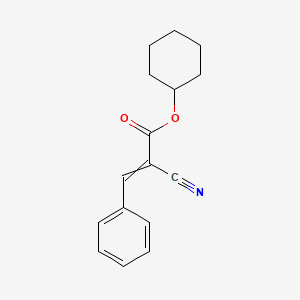
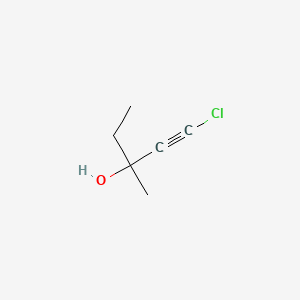
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
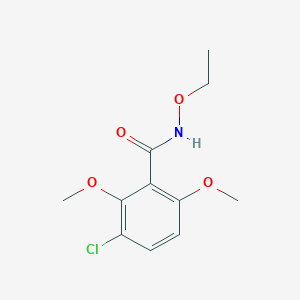
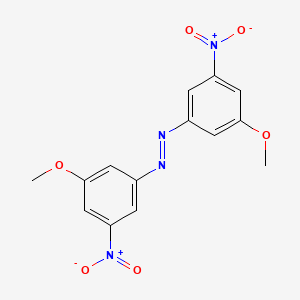
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)
